Comparative Pharmacokinetics: Plasma Exposure Advantage of Norbixin Following Oral Dosing
In a direct head-to-head in vivo mouse study administering equimolar oral doses (50 mg/kg) of bixin or norbixin, plasma concentration-time profiles revealed that bixin is efficiently converted to norbixin, with norbixin achieving substantially higher circulating levels [1].
| Evidence Dimension | Oral bioavailability (plasma concentration) |
|---|---|
| Target Compound Data | Norbixin administered at 50 mg/kg p.o.; plasma concentrations remained elevated for 8 hours post-dose with detectable levels beyond 24 hours |
| Comparator Or Baseline | Bixin administered at 50 mg/kg p.o.; bixin plasma concentrations peaked lower and declined more rapidly than norbixin |
| Quantified Difference | Qualitative assessment: norbixin administration yields superior and sustained systemic exposure relative to bixin; bixin serves primarily as a prodrug for norbixin in vivo |
| Conditions | Mouse model, oral gavage at 50 mg/kg dose, plasma sampling over 24 hours, HPLC-MS/MS quantification |
Why This Matters
For research applications targeting systemic carotenoid exposure, norbixin provides the directly bioavailable molecular species, eliminating the pharmacokinetic uncertainty associated with bixin's in vivo conversion.
- [1] Fontaine, V., et al. (2016). Norbixin Protects Retinal Pigmented Epithelium Cells and Photoreceptors against A2E-Mediated Phototoxicity In Vitro and In Vivo. PLOS ONE, 11(12), e0167793. View Source
